molecular formula C10H12N2 B12084196 4-(2-Aminoethyl)-3-methylbenzonitrile

4-(2-Aminoethyl)-3-methylbenzonitrile

Cat. No.: B12084196
M. Wt: 160.22 g/mol
InChI Key: ADNYAZGBPVFEFH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-methylbenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a methyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with ethylenediamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(2-Aminoethyl)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tyramine: A naturally occurring amine derived from the amino acid tyrosine, with a similar aminoethyl group but lacking the nitrile group.

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group, used in different biochemical applications.

Uniqueness

4-(2-Aminoethyl)-3-methylbenzonitrile is unique due to the presence of both the nitrile and aminoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(2-aminoethyl)-3-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

ADNYAZGBPVFEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CCN

Origin of Product

United States

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